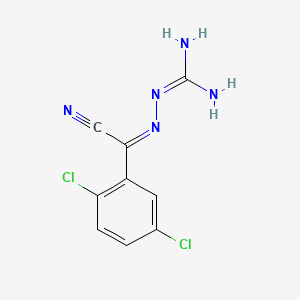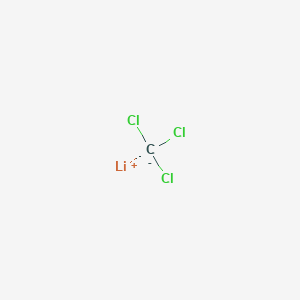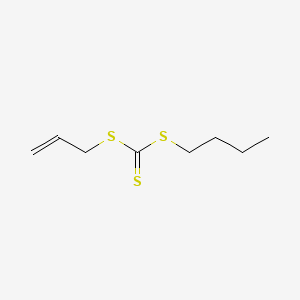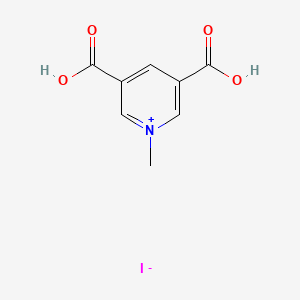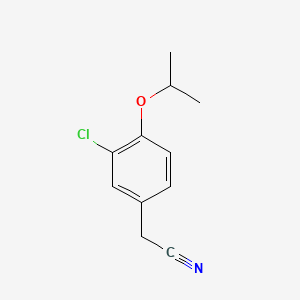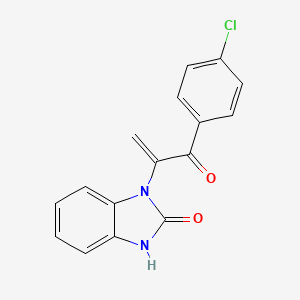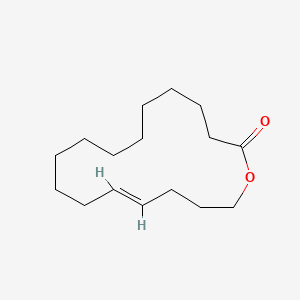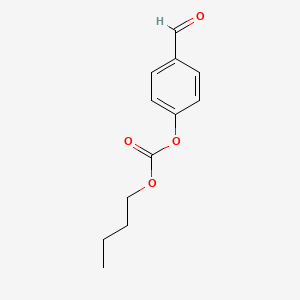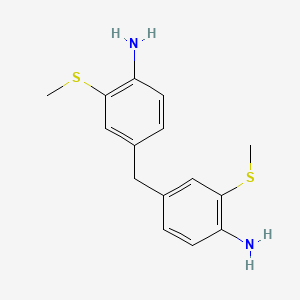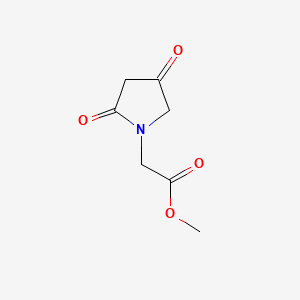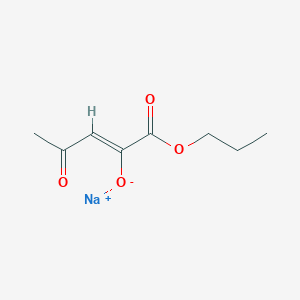
Propyl 2,4-dioxovalerate, monosodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl 2,4-dioxovalerate, monosodium salt is a chemical compound with the molecular formula C8H11O4Na and a molecular weight of 194.16 g/mol. It is also known by its IUPAC name, sodium; (Z)-1,4-dioxo-1-propoxypent-2-en-2-olate. This compound is used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propyl 2,4-dioxovalerate, monosodium salt can be synthesized through the esterification of 2,4-dioxovaleric acid with propanol in the presence of a suitable catalyst, followed by neutralization with sodium hydroxide. The reaction conditions typically involve refluxing the mixture at elevated temperatures to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes using continuous reactors. The reaction mixture is continuously fed into the reactor, and the product is continuously removed, allowing for efficient production. The use of high-purity reagents and stringent quality control measures ensures the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Propyl 2,4-dioxovalerate, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various esters and amides, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Propyl 2,4-dioxovalerate, monosodium salt has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in biochemical assays and as a standard in analytical techniques.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of propyl 2,4-dioxovalerate, monosodium salt involves its interaction with specific molecular targets, leading to various biochemical effects. The compound can act as an enzyme inhibitor or activator, depending on the context of its use. The pathways involved include the modulation of enzyme activity and the alteration of metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2,4-dioxovalerate
- Methyl 2,4-dioxovalerate
- Butyl 2,4-dioxovalerate
Uniqueness
Propyl 2,4-dioxovalerate, monosodium salt is unique due to its specific ester group and sodium salt form, which confer distinct solubility and reactivity properties compared to its analogs. This uniqueness makes it particularly valuable in certain chemical reactions and industrial applications where these properties are advantageous.
Propiedades
Número CAS |
85392-52-5 |
|---|---|
Fórmula molecular |
C8H11O4.Na C8H11NaO4 |
Peso molecular |
194.16 g/mol |
Nombre IUPAC |
sodium;(Z)-1,4-dioxo-1-propoxypent-2-en-2-olate |
InChI |
InChI=1S/C8H12O4.Na/c1-3-4-12-8(11)7(10)5-6(2)9;/h5,10H,3-4H2,1-2H3;/q;+1/p-1/b7-5-; |
Clave InChI |
FJCNTPZBXJFLHK-YJOCEBFMSA-M |
SMILES isomérico |
CCCOC(=O)/C(=C/C(=O)C)/[O-].[Na+] |
SMILES canónico |
CCCOC(=O)C(=CC(=O)C)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


